molecular formula C10H21N3OS B2475862 N,4-dimethyl-N-[2-(methylsulfanyl)ethyl]piperazine-1-carboxamide CAS No. 2375261-46-2

N,4-dimethyl-N-[2-(methylsulfanyl)ethyl]piperazine-1-carboxamide

Cat. No.: B2475862
CAS No.: 2375261-46-2
M. Wt: 231.36
InChI Key: WOSMOLLHLXLROZ-UHFFFAOYSA-N
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Description

N,4-dimethyl-N-[2-(methylsulfanyl)ethyl]piperazine-1-carboxamide: is a chemical compound with the molecular formula C10H21N3OS It is a piperazine derivative, characterized by the presence of a piperazine ring substituted with dimethyl, methylsulfanyl, and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for N,4-dimethyl-N-[2-(methylsulfanyl)ethyl]piperazine-1-carboxamide typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Mechanism of Action

The mechanism of action of N,4-dimethyl-N-[2-(methylsulfanyl)ethyl]piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: N,4-dimethyl-N-[2-(methylsulfanyl)ethyl]piperazine-1-carboxamide is unique due to the presence of the methylsulfanyl and carboxamide groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Biological Activity

N,4-Dimethyl-N-[2-(methylsulfanyl)ethyl]piperazine-1-carboxamide is a piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is particularly noted for its interactions with prostaglandin receptors and its implications in various therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11_{11}H18_{18}N2_{2}OS
  • Molecular Weight : 226.34 g/mol

This compound features a piperazine ring, which is a common scaffold in medicinal chemistry, often associated with various biological activities.

Research indicates that this compound acts as an antagonist of the prostaglandin F2_2 receptor (FP). This action is crucial for modulating uterine contractions and has potential applications in obstetrics, particularly in the management of preterm labor and dysmenorrhea. The compound's ability to block FP receptors prevents the physiological effects induced by prostaglandins, which are known to promote uterine contractions during labor .

1. Antagonistic Effects on Prostaglandin Receptors

The primary biological activity of this compound is its antagonistic effect on FP receptors. This mechanism has been explored in several studies:

  • Study Findings : In vitro assays demonstrated that this compound effectively inhibits FP receptor activation, leading to reduced uterine contractility. This effect was quantified using IC50_{50} values that indicate the concentration required to inhibit 50% of the receptor activity .

2. Potential Applications in Obstetrics

Given its mechanism of action, this compound may be beneficial in clinical settings for:

  • Preterm Labor Management : By inhibiting uterine contractions, it could serve as a therapeutic agent to delay labor.
  • Dysmenorrhea Treatment : Its pain-relieving properties could alleviate menstrual cramps by reducing uterine activity.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Prostaglandin Receptor AntagonismInhibits FP receptor activity
Uterine Contractility ModulationReduces contractions in uterine tissue
Potential Use in Preterm LaborMay delay onset of labor
Analgesic EffectsCould alleviate menstrual pain

Properties

IUPAC Name

N,4-dimethyl-N-(2-methylsulfanylethyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3OS/c1-11-4-6-13(7-5-11)10(14)12(2)8-9-15-3/h4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSMOLLHLXLROZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)N(C)CCSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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